2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has evolved over time to more efficient methods. Initially, a three-step synthesis process that included two chromatography steps was common. However, a more sustainable approach has been developed, allowing for the synthesis of these compounds via a catalytic four-component reaction involving a ketone, ethyl cyanoacetate, S8, and formamide, characterized by step economy and easy purification (Shi et al., 2018).
Molecular Structure Analysis
Spectral and biological analyses have been conducted to establish the molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives. Techniques such as FTIR, UV-Vis, and 1H-NMR spectroscopy have been utilized to determine the structure, confirming the presence of key functional groups and the overall molecular framework. These studies have also explored the antimicrobial activity against various bacterial and fungal strains, highlighting the compound's potential in medicinal chemistry (R. et al., 2016).
Chemical Reactions and Properties
Various chemical reactions have been employed to synthesize and modify thieno[2,3-d]pyrimidin-4(3H)-ones, including the Gewald reaction, cyclocondensation, and reactions involving aromatic isocyanates and isothiocyanates. These methods have facilitated the development of a broad range of derivatives, showcasing the versatility of thieno[2,3-d]pyrimidin-4(3H)-ones in organic synthesis (Adib et al., 2015).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, including solubility, melting points, and crystallinity, are crucial for their application in drug formulation and other chemical processes. Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds, indicating potential for rapid and scalable production (Hesse et al., 2007).
Scientific Research Applications
Analgesic and Anti-Inflammatory Activities : Alagarsamy et al. (2007) synthesized novel derivatives of 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones and evaluated their analgesic and anti-inflammatory activities. One compound, in particular, showed potent analgesic activity and more potent anti-inflammatory activity compared to diclofenac sodium, a standard reference drug. The compounds also exhibited mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2007).
Synthesis and Potential Pharmacological Properties : Dave et al. (1997) reported the synthesis of 2-thioxopyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. These compounds were S-methylated, and the study was conducted with the objective to explore their pharmacological properties (Dave, Shah, & Shah, 1997).
Synthesis of Derivatives for Pharmacological Screening : Devani et al. (1976) synthesized 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters. Some of these compounds exhibited analgesic, anti-inflammatory, anticonvulsant, and significant antimicrobial activities (Devani, Shishoo, Pathak, Parikh, Shah, & Padhya, 1976).
Antitumor Activity : Hafez and El-Gazzar (2017) investigated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. The synthesized compounds displayed potent anticancer activity against various human cancer cell lines, comparable to doxorubicin, a known chemotherapy drug (Hafez & El-Gazzar, 2017).
Green Synthesis Approach : Shi et al. (2018) developed a green approach to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones. This method is characterized by step economy, reduced catalyst loading, and easy purification, making it an environmentally friendly option for synthesizing this class of compounds (Shi et al., 2018).
Safety And Hazards
While specific safety and hazard information for 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEVYTJMMHAQGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363213 | |
Record name | 6N-419S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one | |
CAS RN |
176530-46-4 | |
Record name | 6N-419S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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